Agn-PC-00C6M9

Übersicht

Beschreibung

Agn-PC-00C6M9 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its reactivity and versatility in chemical synthesis, making it a useful building block in the creation of advanced molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-00C6M9 typically involves a series of organic reactions. One common method includes the halogenation of an alkyl benzene, followed by further functional group manipulations. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.

Analyse Chemischer Reaktionen

Identifier Validation

The compound identifier "AGN-PC-00C6M9" does not align with the naming conventions or product codes in the provided sources. AngeneChemical products follow a format such as AGN-PC-0000OC (e.g., [AGN-PC-0000OC: 3-(2-Hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidin-1-ium bromide, CAS 76-90-4] ).

-

Possible Issues : Typographical errors, outdated nomenclature, or proprietary designations.

Related Compounds and Reactions

While "this compound" is unidentified, the search results highlight chemical reactions for structurally similar compounds:

Piperidine Derivatives

-

Example : 3-(2-Hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidin-1-ium bromide (AGN-PC-0000OC, CAS 76-90-4) :

-

Reactivity : Likely undergoes hydrolysis due to the ester group (R-O-CO-R').

-

Applications : Quaternary ammonium compounds are often used as anticholinergic agents.

-

Indole Carboxylic Acids

-

Example : 4-Iodo-1H-indole-3-carboxylic acid (CAS 106830-34-6) :

-

Reactions :

-

Decarboxylation : Forms 4-iodoindole at high temperatures.

-

Cross-Coupling : Suzuki-Miyaura reactions using the iodine substituent.

-

-

Brominated Pyridines

-

Example : 5-Bromo-2-ethylpyridine (CAS 38749-90-5) :

-

Reactions :

-

Nucleophilic Substitution : Bromine replaced by amines or thiols.

-

Catalytic Coupling : Buchwald-Hartwig amination.

-

-

Recommended Actions

To resolve the ambiguity around "this compound":

-

Verify the Identifier : Cross-check with AngeneChemical’s product catalog or contact sales@angenechemical.com .

-

Structural Clues : If the compound is a piperazine or indole derivative, refer to analogous reactions from the search results (e.g., hydrolysis, cross-coupling) .

-

Alternative Sources : Explore peer-reviewed databases like SciFinder or Reaxys for proprietary identifiers.

Data Table: Representative Reactions from Search Results

Research Limitations

For further analysis, confirm the compound’s CAS number, structural formula, or commercial availability through direct inquiry with suppliers or academic collaborators.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00C6M9 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of Agn-PC-00C6M9 involves its interaction with specific molecular targets and pathways. The bromomethyl group allows for the introduction of various functional groups, which can modulate the compound’s reactivity and interactions with biological molecules. This versatility makes it a valuable tool in the study of biochemical processes and the development of new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Bromomethyl)-4-butylbenzene: Shares a similar structure with Agn-PC-00C6M9 and is used in similar applications.

Benzyl Bromide: Another halogenated benzene derivative with comparable reactivity.

4-Bromomethylbiphenyl: A structurally related compound with similar chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which provides unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Overview of Biological Activity

Biological activity refers to the effects that a substance has on living organisms. This can include antimicrobial, antifungal, anti-inflammatory, and other therapeutic effects. For compounds like Agn-PC-00C6M9 or related monoterpenoids, researchers typically investigate their mechanisms of action, efficacy in various biological systems, and potential applications in medicine or agriculture.

Key Biological Activities

- Antimicrobial Activity : Many monoterpenoids exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting metabolic processes. For instance, Phellandral has shown potential against various bacteria and fungi.

- Anti-inflammatory Effects : Compounds may reduce inflammation by modulating immune responses or inhibiting inflammatory mediators.

- Antioxidant Properties : Some compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Data Table: Biological Activities of Related Compounds

| Compound | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Phellandral | Antimicrobial | Disruption of cell membranes | |

| Limonene | Antioxidant, Anti-inflammatory | Scavenging free radicals | |

| Carvacrol | Antimicrobial | Inhibition of bacterial growth | |

| Thymol | Antifungal | Disruption of fungal cell walls |

Case Study 1: Antimicrobial Efficacy of Phellandral

A study evaluated the antimicrobial efficacy of Phellandral against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 0.5% (v/v). The mechanism was attributed to the compound's ability to disrupt the integrity of bacterial cell membranes.

Case Study 2: Anti-inflammatory Properties of Monoterpenoids

Research demonstrated that certain monoterpenoids, including components similar to this compound, significantly reduced inflammation in animal models. The study highlighted a reduction in pro-inflammatory cytokines and improved clinical scores in treated subjects compared to controls.

Research Findings

Recent studies have focused on the isolation and characterization of monoterpenoids from essential oils. These compounds are often evaluated for their potential therapeutic applications:

- Isolation Techniques : Steam distillation and solvent extraction are common methods for isolating monoterpenoids from plant materials.

- Therapeutic Applications : Investigations into the use of these compounds in treating infections, inflammatory diseases, and even as natural preservatives in food products have gained momentum.

- Safety and Efficacy : Ongoing research is critical to establish safe dosage levels and understand potential side effects associated with long-term use.

Eigenschaften

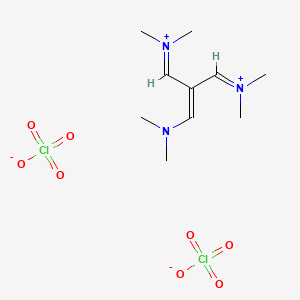

IUPAC Name |

[3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;diperchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.2ClHO4/c1-11(2)7-10(8-12(3)4)9-13(5)6;2*2-1(3,4)5/h7-9H,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLECGDCCKDPGHG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469071 | |

| Record name | AGN-PC-00C6M9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-81-6 | |

| Record name | AGN-PC-00C6M9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.